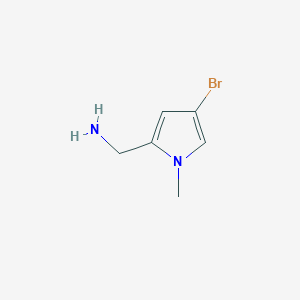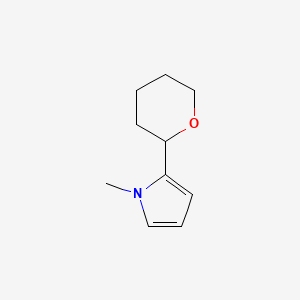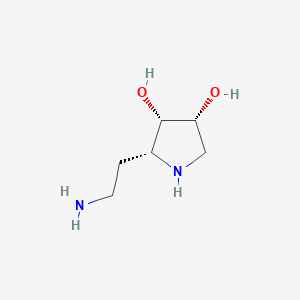
(2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring a pyrrolidine ring with hydroxyl and aminoethyl substituents, makes it an interesting subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine derivatives.
Reaction Steps: The key steps include the introduction of hydroxyl groups at the 3 and 4 positions and the aminoethyl group at the 2 position. This can be achieved through a series of protection, functional group transformation, and deprotection steps.
Reaction Conditions: Common reagents and conditions include the use of protecting groups like TBDMS, reagents like sodium borohydride for reduction, and catalysts like palladium on carbon for hydrogenation.
Industrial Production Methods
Industrial production methods may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.
化学反応の分析
Types of Reactions
(2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other nitrogen-containing compounds.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like acyl chlorides or anhydrides for amide formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can yield amides or other derivatives.
科学的研究の応用
Chemistry
In chemistry, (2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol can be used as a chiral building block for the synthesis of more complex molecules.
Biology
In biology, it may serve as a ligand for studying enzyme-substrate interactions or as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, such as acting as an enzyme inhibitor or a drug candidate.
Industry
In industry, it can be used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of (2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and context.
類似化合物との比較
Similar Compounds
(2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol: can be compared with other pyrrolidine derivatives that have similar functional groups.
Norephedrine: A compound with a similar aminoethyl group but different ring structure.
Proline: An amino acid with a pyrrolidine ring but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
651735-09-0 |
|---|---|
分子式 |
C6H14N2O2 |
分子量 |
146.19 g/mol |
IUPAC名 |
(2R,3S,4R)-2-(2-aminoethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H14N2O2/c7-2-1-4-6(10)5(9)3-8-4/h4-6,8-10H,1-3,7H2/t4-,5-,6+/m1/s1 |
InChIキー |
XRUUOFYDVRDZMS-PBXRRBTRSA-N |
異性体SMILES |
C1[C@H]([C@H]([C@H](N1)CCN)O)O |
正規SMILES |
C1C(C(C(N1)CCN)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


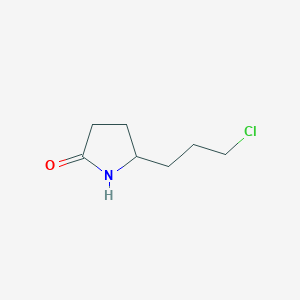
![Dicyclohexyl(6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecin-1-yl)phosphine](/img/structure/B15207170.png)
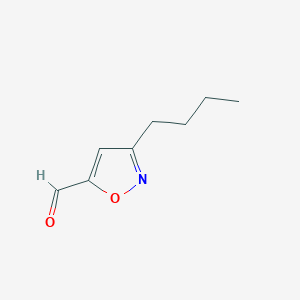
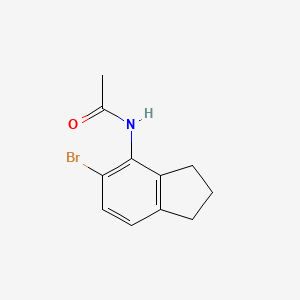
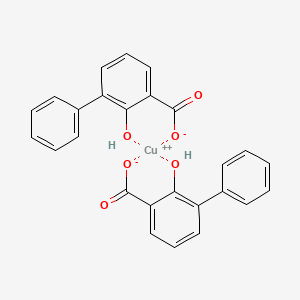
![1-(3-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-yl)ethanone](/img/structure/B15207198.png)

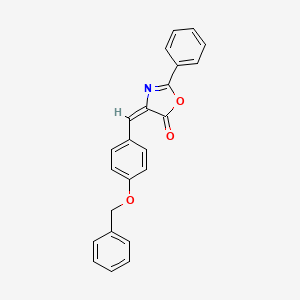
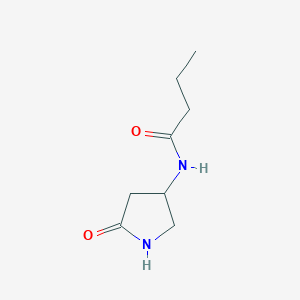
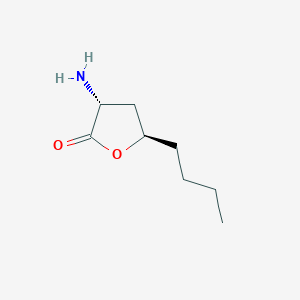
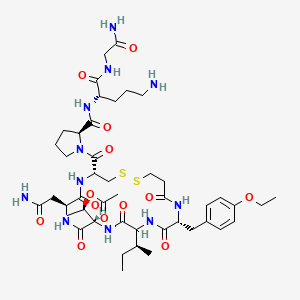
![4-Fluoro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15207232.png)
